2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol
Description
Chemical Structure and Properties The compound 2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol (CAS RN: 28180-48-5) features a central hexafluoroisopropanol group (-C(CF₃)₂OH) attached to a 2-bromo-4-(trifluoromethyl)phenyl ring. Its molecular formula is C₉H₅BrF₆O, with a monoisotopic mass of 321.9428 g/mol and an average mass of 323.03 g/mol . The presence of electronegative substituents (Br, CF₃, and F) confers high lipophilicity (log P ~4–5 estimated) and metabolic stability, making it suitable as a synthetic intermediate or bioactive metabolite in agrochemicals .
Properties
Molecular Formula |
C10H4BrF9O |
|---|---|
Molecular Weight |
391.03 g/mol |
IUPAC Name |
2-[2-bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C10H4BrF9O/c11-6-3-4(8(12,13)14)1-2-5(6)7(21,9(15,16)17)10(18,19)20/h1-3,21H |
InChI Key |
MBSLTDVBYCWBDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and trifluoromethyl groups into target molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with specific molecular targets and pathways. The compound’s bromine and trifluoromethyl groups can participate in various chemical interactions, influencing the activity of enzymes, receptors, and other biomolecules. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
- Molecular Formula : C₃H₂F₆O
- Properties : pKa = 9.55; widely used as a solvent for dissolving amyloid-β peptides and enhancing reaction rates in polymerization .
- Comparison : HFIP lacks aromatic substituents, resulting in lower molecular weight (168.04 g/mol) and higher volatility. Its stronger acidity (vs. the target compound) enhances hydrogen-bond-donating capacity, critical for stabilizing reactive intermediates .
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol
- Molecular Formula : C₉H₆F₆O
- Properties : Melting point 159–160°C; pKa ~8.8 (extrapolated) .
- Comparison : The phenyl group increases steric bulk compared to HFIP but lacks bromine and trifluoromethyl groups. This reduces log P (~3.5 estimated) and limits applications in hydrophobic environments.
S(PFH-OH)-8007 (Pesticide Metabolite)
- Structure : Contains a 2-bromo-4-(hexafluoro-2-hydroxypropan-2-yl)-6-(trifluoromethyl)phenyl group linked to a fluorinated benzamide .
- Comparison: Similar bromine and trifluoromethyl substituents enhance insecticidal activity compared to its parent compound (broflanilide).
Nonafluoro-tert-butyl Alcohol (NFTB)
Physicochemical and Functional Differences
Table 1. Comparative Analysis of Key Compounds
Research Findings
Solvent and Reactivity: The target compound’s bromine and trifluoromethyl groups increase steric hindrance compared to HFIP, reducing its utility in small-molecule catalysis but enhancing stability in hydrophobic environments .
Biological Activity :
- S(PFH-OH)-8007 exhibits higher insecticidal activity than broflanilide due to hydroxylation, which improves target binding . The target compound may share similar bioactivity but requires empirical validation.
Synthetic Utility :
- HFIP and phenyl-substituted analogues are preferred in controlled anionic polymerization of glycolide, whereas NFTB’s acidity disrupts reactivity . The target compound’s bulky substituents may limit its use in polymer synthesis.
Biological Activity
The compound 2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol (commonly referred to as HFIP) is a fluorinated alcohol that has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores the biological activity of HFIP, focusing on its mechanisms of action, applications in pharmaceuticals and agrochemicals, and relevant case studies.
Chemical Structure
HFIP is characterized by a hexafluoroisopropanol structure with a brominated aromatic ring. Its molecular formula is , and it features a high degree of fluorination, which contributes to its distinctive properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 297.01 g/mol |
| Density | 1.6 g/cm³ |
| Boiling Point | 264.2 °C |
| Melting Point | 45-46 °C |
HFIP has been shown to act as a hydrogen bond donor , which can influence various biochemical pathways. Its ability to modulate lipophilicity and polarity makes it a valuable compound in drug design and development. The presence of the trifluoromethyl group enhances its interaction with biological targets, making it effective in various applications.
Applications in Pharmaceuticals
HFIP serves as an important intermediate in the synthesis of bioactive compounds. Research indicates that compounds derived from HFIP exhibit antitumor and antidiabetic properties. For instance, difluoromethyl carbinols synthesized using HFIP have been identified as potential candidates for Gaucher disease inhibitors and modulators of the farnesoid X receptor .
Case Studies
- Antitumor Activity : A study demonstrated that derivatives of HFIP showed significant cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .
- Diabetes Management : Research highlighted the role of HFIP-derived compounds in improving insulin sensitivity and regulating glucose metabolism, indicating their potential use in diabetes management .
Agrochemical Applications
HFIP is also utilized in the development of agrochemicals, particularly herbicides and fungicides. Its ability to disrupt specific biochemical pathways in plants allows for targeted action against pests while minimizing environmental impact.
Comparative Analysis with Similar Compounds
HFIP exhibits unique biological activities compared to similar fluorinated compounds. For example:
| Compound | Biological Activity |
|---|---|
| 2-Bromo-4-(trifluoromethyl)phenol | Moderate antimicrobial properties |
| 2-Bromo-4-(trifluoromethyl)phenylacetonitrile | Limited antitumor activity |
| 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride | High reactivity but less biological activity |
HFIP's distinct structure allows for specific interactions within biological systems, enhancing its utility across various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
